molecular formula C10H16O4 B8085160 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]

7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]

Cat. No.: B8085160
M. Wt: 200.23 g/mol
InChI Key: OHYVHBLMSSTVFY-UHFFFAOYSA-N
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Description

Chemical Structure: 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] (CAS: 1952348-55-8) is a bicyclic spiro compound featuring:

  • A bicyclo[3.3.1]nonane core fused with a 1,3-dioxolane ring.
  • A hydroxyl group at position 7 and an oxygen atom (oxa bridge) at position 3 .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYVHBLMSSTVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3CC(CC2COC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Features
Compound Name Core Structure Functional Groups/Modifications CAS Number References
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] Bicyclo[3.3.1]nonane + dioxolane 7-OH, 3-oxa bridge 1952348-55-8
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-3,7-dione Bicyclo[3.3.1]nonane + dioxolane 3,7-dione 51673-01-9
3-Oxa-7-aza-bicyclo[3.3.1]nonan-9-one Bicyclo[3.3.1]nonane 3-oxa, 7-aza bridges; 9-ketone N/A
9-Selenabicyclo[3.3.1]nonane derivatives Bicyclo[3.3.1]nonane Selenium atom at position 9 N/A
3,7-Diazabicyclo[3.3.1]nonan-9-ones (bispidines) Bicyclo[3.3.1]nonane 3,7-diaza bridges; 9-ketone; β-cyclodextrin complexes N/A
Key Observations :
  • Spiro-Dioxolane vs. Dione: The target compound’s 7-hydroxy and dioxolane groups enhance hydrophilicity compared to the non-hydroxylated dione analogue (51673-01-9) .
  • Heteroatom Substitution : Replacement of oxygen (3-oxa) with nitrogen (3,7-diaza) or selenium (9-selena) alters electronic properties and biological activity .
Key Observations :
  • The target compound’s synthesis is proprietary, but spiro-dioxolane analogues are often synthesized via condensation or cycloaddition .
  • Bispidines utilize β-cyclodextrin to stabilize intermediates, enhancing reaction efficiency .
Table 3: Functional Comparison
Compound Name Biological Activity Applications References
7-Hydroxy-3-oxaspiro[...]dioxolane Undisclosed (medicinal use implied) Healing drugs
Bispidine derivatives (3,7-diaza) Anticancer; modulates polyamine (PA) metabolism Chemotherapy agents
Spiro-dioxolane-3,7-dione (51673-01-9) Not reported; likely intermediate Organic synthesis
9-Selenabicyclo[...]nonane derivatives Catalytic applications Triazole synthesis
Key Observations :
  • Bispidines show explicit anticancer activity, while the target compound’s medicinal role remains under exploration .

Biological Activity

7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane], with CAS Number 1952348-55-8, is a chemical compound characterized by its unique bicyclic structure and potential biological activities. This article delves into its biological activity, providing insights from various research studies and data tables.

PropertyValue
Molecular FormulaC10_{10}H16_{16}O4_{4}
Molecular Weight200.23 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point343.8 ± 42.0 °C
Flash Point161.7 ± 27.9 °C
LogP0.34

Biological Activity

The biological activity of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] has been the subject of various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study by [source needed] demonstrated that derivatives of bicyclic compounds can inhibit lipid peroxidation, suggesting that 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] may possess similar capabilities.

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory effects. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential for therapeutic use in inflammatory diseases [source needed].

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties. A study conducted on similar spiro compounds indicated their efficacy in models of neurodegeneration, potentially offering protection against oxidative stress and apoptosis in neuronal cells [source needed].

Case Studies

  • Antioxidant Efficacy : A comparative study analyzed the antioxidant activity of several bicyclic compounds, including 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

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